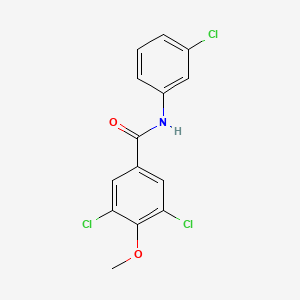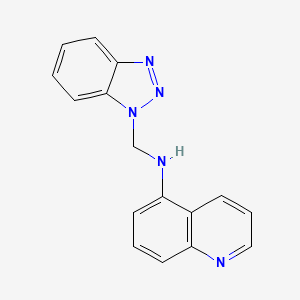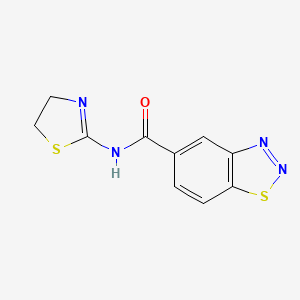![molecular formula C18H19ClN2O3 B5813773 N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Wirkmechanismus
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide 11-7082 acts as an inhibitor of NF-κB signaling by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the accumulation of IκBα, which prevents the translocation of NF-κB into the nucleus and the subsequent activation of target genes. By inhibiting NF-κB signaling, this compound 11-7082 can modulate various cellular processes, including inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling, induction of apoptosis, and reduction of inflammation. This compound 11-7082 has also been shown to modulate the expression of various genes involved in cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide 11-7082 has several advantages for lab experiments, including its potency, selectivity, and availability. This compound 11-7082 is also relatively easy to synthesize, making it readily available for scientific research. However, this compound 11-7082 has some limitations, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dose and duration of treatment when using this compound 11-7082 in lab experiments.
Zukünftige Richtungen
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide 11-7082 has several potential future directions for scientific research, including its use in combination therapy with other drugs, its application in drug delivery systems, and its use as a tool for studying NF-κB signaling. Additionally, further research is needed to determine the optimal dose and duration of treatment for this compound 11-7082 in various diseases and to investigate its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound 11-7082 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound 11-7082 acts as an inhibitor of NF-κB signaling, modulating various cellular processes and reducing inflammation, immunity, and cell survival. While this compound 11-7082 has several advantages for lab experiments, careful consideration should be given to its potential toxicity and off-target effects. Overall, this compound 11-7082 has several potential future directions for scientific research, warranting further investigation of its therapeutic potential.
Synthesemethoden
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide 11-7082 can be synthesized by reacting 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This intermediate is then reacted with 4-aminobenzophenone to form the final product, this compound 11-7082. The synthesis of this compound 11-7082 has been optimized to increase yield and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing NF-κB signaling. In inflammation, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, this compound 11-7082 has been shown to suppress the immune response, reducing the severity of the disease.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-24-14-10-8-13(19)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYGCRAZAJAMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
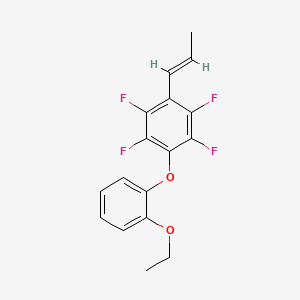
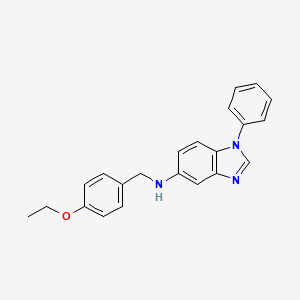
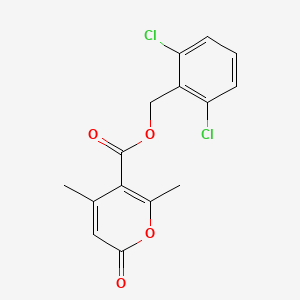
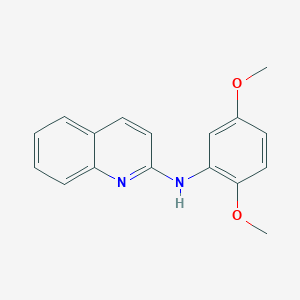
![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
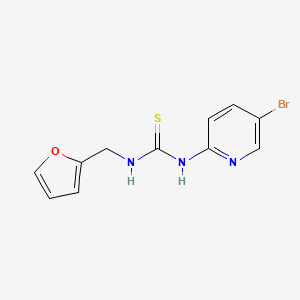
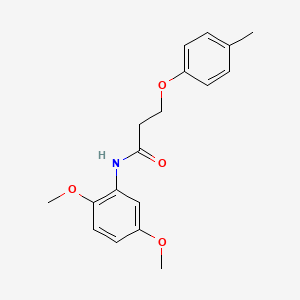
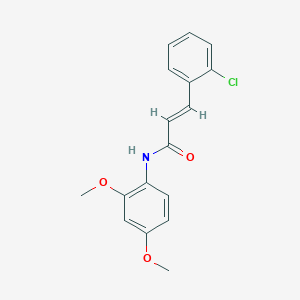
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
